molecular formula C9H10FN3 B2954901 1-[(1S)-1-Azidopropyl]-4-fluorobenzene CAS No. 1604386-87-9

1-[(1S)-1-Azidopropyl]-4-fluorobenzene

Cat. No.: B2954901
CAS No.: 1604386-87-9
M. Wt: 179.198
InChI Key: OZZNPOBEHDLDJN-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, reactivity, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

C−H···F Interactions in Crystal Structures

The study of fluorobenzenes, including compounds similar to "1-[(1S)-1-Azidopropyl]-4-fluorobenzene," has provided significant insights into the nature of C−H···F interactions within crystalline structures. These interactions are crucial for understanding the weak acceptor capabilities of the C−F group and have implications for the design of new materials and the synthesis of complex molecules. For instance, the analysis of such interactions in various fluorobenzenes has highlighted the structural similarities with compounds like pyridinium fluoride, pyridine 1-oxide, and benzonitrile, indicating a commonality in the structure-determining intermolecular interactions across these different crystal structures (Thalladi et al., 1998).

Synthesis and Applications of 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives from azidomethylbenzenes, closely related to "this compound," has been explored for their potential applications, including their use as corrosion inhibitors. Such compounds have shown efficacy in inhibiting the acidic corrosion of steels, showcasing their industrial applications in protecting metal surfaces. The synthesis of these derivatives through click chemistry underscores the versatility and potential of azidobenzene derivatives in creating functional materials with specific applications (Negrón-Silva et al., 2013).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, by extension, compounds similar to "this compound," have found applications in organometallic chemistry and catalysis. Their unique electronic properties, influenced by the presence of fluorine atoms, make them suitable solvents or ligands in transition-metal-based catalysis. The ability of fluorinated benzenes to act as weakly coordinating ligands or solvents enhances their utility in creating well-defined metal complexes, which is crucial for various catalytic processes (Pike et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it’s involved in .

Safety and Hazards

The safety and hazards associated with a compound are usually available in its Material Safety Data Sheet (MSDS). It includes information on safe handling, storage, and disposal of the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and improvements in synthesis and handling .

Properties

IUPAC Name

1-[(1S)-1-azidopropyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZNPOBEHDLDJN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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